molecular formula C17H19BrN2O2 B268903 2-(4-bromo-2-isopropylphenoxy)-N-(3-pyridinylmethyl)acetamide

2-(4-bromo-2-isopropylphenoxy)-N-(3-pyridinylmethyl)acetamide

Cat. No. B268903
M. Wt: 363.2 g/mol
InChI Key: BMUSDEOZKOPDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-2-isopropylphenoxy)-N-(3-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as BIPPA, and it has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of BIPPA involves the inhibition of the protein kinase CK2. CK2 is an essential enzyme that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. BIPPA binds to the ATP-binding site of CK2, thereby inhibiting its activity and leading to the suppression of cancer cell growth.
Biochemical and physiological effects:
BIPPA has been shown to have several biochemical and physiological effects. Studies have shown that BIPPA can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Additionally, BIPPA has been shown to have a low toxicity profile, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using BIPPA in lab experiments is its high potency against cancer cells. Additionally, BIPPA has a low toxicity profile, making it safe for use in in vitro and in vivo studies. However, one of the limitations of using BIPPA is its relatively low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research on BIPPA. One of the significant areas of research is the development of BIPPA analogs with improved solubility and potency. Additionally, further studies are needed to understand the mechanism of action of BIPPA in cancer cells and to identify potential drug targets. Furthermore, studies are needed to investigate the potential applications of BIPPA in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
In conclusion, BIPPA is a chemical compound that has shown promising results in scientific research. Its potent anticancer activity, low toxicity profile, and potential applications in other diseases make it a promising candidate for drug development. Further research is needed to understand its mechanism of action, biochemical and physiological effects, and potential applications in other diseases.

Synthesis Methods

The synthesis of BIPPA involves the reaction between 4-bromo-2-isopropylphenol and N-(3-pyridinylmethyl)acetamide. The reaction is carried out in the presence of a catalyst, and the product is purified through recrystallization. The yield of the synthesis is approximately 65%.

Scientific Research Applications

BIPPA has been extensively used in scientific research to understand its potential applications in various fields. One of the significant applications of BIPPA is in the treatment of cancer. Studies have shown that BIPPA has a potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

Product Name

2-(4-bromo-2-isopropylphenoxy)-N-(3-pyridinylmethyl)acetamide

Molecular Formula

C17H19BrN2O2

Molecular Weight

363.2 g/mol

IUPAC Name

2-(4-bromo-2-propan-2-ylphenoxy)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C17H19BrN2O2/c1-12(2)15-8-14(18)5-6-16(15)22-11-17(21)20-10-13-4-3-7-19-9-13/h3-9,12H,10-11H2,1-2H3,(H,20,21)

InChI Key

BMUSDEOZKOPDQB-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=CC(=C1)Br)OCC(=O)NCC2=CN=CC=C2

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OCC(=O)NCC2=CN=CC=C2

Origin of Product

United States

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